1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-6-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a diazino-pyrimidinone core, a dimethoxyphenyl group, and an oxolan-2-ylmethyl substituent
Preparation Methods
The synthesis of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves multiple steps, including the formation of the diazino-pyrimidinone core and the introduction of the dimethoxyphenyl and oxolan-2-ylmethyl groups. The synthetic route typically starts with the preparation of the diazino-pyrimidinone core through a series of condensation and cyclization reactions. The dimethoxyphenyl group is then introduced via a Friedel-Crafts alkylation reaction, followed by the addition of the oxolan-2-ylmethyl group through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolan-2-ylmethyl group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the oxolan-2-ylmethyl group, forming the corresponding alcohol or carboxylic acid.
Scientific Research Applications
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the suppression of cell growth and proliferation.
Comparison with Similar Compounds
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE can be compared with similar compounds such as:
1-[2-(3,4-Dimethoxyphenyl)ethyl]-6-(methyl)-2-sulfanylidene-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-one: This compound has a similar structure but lacks the oxolan-2-ylmethyl group, which may result in different chemical and biological properties.
1-[2-(3,4-Dimethoxyphenyl)ethyl]-6-(ethyl)-2-sulfanylidene-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-one: This compound has an ethyl group instead of the oxolan-2-ylmethyl group, which may affect its reactivity and interactions with molecular targets.
The uniqueness of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various scientific research applications.
Properties
Molecular Formula |
C21H28N4O4S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-6-(oxolan-2-ylmethyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H28N4O4S/c1-27-17-6-5-14(10-18(17)28-2)7-8-25-19-16(20(26)23-21(25)30)12-24(13-22-19)11-15-4-3-9-29-15/h5-6,10,15,22H,3-4,7-9,11-13H2,1-2H3,(H,23,26,30) |
InChI Key |
PPCAGCKXXGXXAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C3=C(CN(CN3)CC4CCCO4)C(=O)NC2=S)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.